molecular formula C5H12N2OS B15061976 3-(2-Methoxyethyl)-1-methylthiourea CAS No. 81467-03-0

3-(2-Methoxyethyl)-1-methylthiourea

Cat. No.: B15061976
CAS No.: 81467-03-0
M. Wt: 148.23 g/mol
InChI Key: SXKORBPTPJTBJG-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-methylthiourea typically involves the reaction of 2-methoxyethylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxyethylamine+Methyl isothiocyanateThis compound\text{2-Methoxyethylamine} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} 2-Methoxyethylamine+Methyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification methods such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyethyl)-1-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic solvent with similar structural features but different applications.

    Metoprolol: A β-blocker with a similar methoxyethyl group but different pharmacological properties.

Uniqueness

3-(2-Methoxyethyl)-1-methylthiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

81467-03-0

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-methylthiourea

InChI

InChI=1S/C5H12N2OS/c1-6-5(9)7-3-4-8-2/h3-4H2,1-2H3,(H2,6,7,9)

InChI Key

SXKORBPTPJTBJG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCOC

Origin of Product

United States

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